molecular formula C15H20FIN2O4 B13987112 Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate

Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate

Cat. No.: B13987112
M. Wt: 438.23 g/mol
InChI Key: DAQUELLRNNPPDD-UHFFFAOYSA-N
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Description

2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorine and iodine atoms, and an imidodicarbonic acid ester moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring and the ester moiety.

    Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Including THF, DMF, and dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The fluorine and iodine atoms in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the ester moiety can undergo hydrolysis, releasing active intermediates that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester lies in its combination of functional groups, which imparts specific reactivity and potential applications. The presence of both fluorine and iodine atoms in the pyridine ring, along with the bulky tert-butyl ester groups, makes this compound particularly interesting for various chemical and biological studies.

Properties

Molecular Formula

C15H20FIN2O4

Molecular Weight

438.23 g/mol

IUPAC Name

tert-butyl N-(6-fluoro-5-iodopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C15H20FIN2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)10-8-7-9(17)11(16)18-10/h7-8H,1-6H3

InChI Key

DAQUELLRNNPPDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC(=C(C=C1)I)F)C(=O)OC(C)(C)C

Origin of Product

United States

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